molecular formula C12H12N2O B011059 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one CAS No. 104509-42-4

3-(cyclopenten-1-yl)-1H-benzimidazol-2-one

Cat. No. B011059
M. Wt: 200.24 g/mol
InChI Key: WCFVRRQCMWMRTM-UHFFFAOYSA-N
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Patent
US05652246

Procedure details

100 mmol of 2-aminoaniline and 135 mmol of 2-ethoxycarbonylcyclopentanone in 50 ml of xylene are brought to reflux for 5 hours, the water and the ethanol formed being removed with the aid of a Dean and Stark apparatus. After cooling, the expected product crystallizes and it is then filtered, washed with xylene and then with hexane and then dried.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
135 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(OC([CH:14]1[CH2:18][CH2:17][CH2:16][C:15]1=O)=O)C.O.[CH2:21]([OH:23])C>C1(C)C(C)=CC=CC=1>[C:14]1([N:1]2[C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[NH:4][C:21]2=[O:23])[CH2:18][CH2:17][CH2:16][CH:15]=1

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
NC1=C(N)C=CC=C1
Step Two
Name
Quantity
135 mmol
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
being removed with the aid of a Dean and Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the expected product crystallizes
FILTRATION
Type
FILTRATION
Details
it is then filtered
WASH
Type
WASH
Details
washed with xylene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with hexane and then dried

Outcomes

Product
Name
Type
Smiles
C1(=CCCC1)N1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.